Species-Dependent Potency Shift in CCR1 Antagonism: Critical for Murine Model Translation
In a series of 4-hydroxypiperidine-based CCR1 antagonists, the lead template BX 510 (a derivative of 4-hydroxypiperidine-1-carboxamide) exhibited a K(i) of 21 nM for human CCR1 but a K(i) of 9150 nM for mouse CCR1, representing a >400-fold potency drop. A structural analog, BX 511, which differed by only a single methylene linker, was equipotent for both human and mouse CCR1. This demonstrates that even subtle structural variations within the 4-hydroxypiperidine-1-carboxamide scaffold profoundly impact species selectivity [1].
| Evidence Dimension | Binding affinity (K(i)) for CCR1 |
|---|---|
| Target Compound Data | Human CCR1 K(i) = 21 nM; Mouse CCR1 K(i) = 9150 nM (for BX 510 template) |
| Comparator Or Baseline | BX 511 (methylene-extended analog): Human CCR1 K(i) ≈ 30 nM; Mouse CCR1 K(i) ≈ 30 nM |
| Quantified Difference | BX 510: >400-fold species selectivity; BX 511: equipotent across species |
| Conditions | Receptor binding assays using recombinant human and mouse CCR1 |
Why This Matters
This dramatic species-dependent potency shift, driven by subtle linker modifications on the 4-hydroxypiperidine-1-carboxamide core, directly impacts the utility of compounds in murine disease models; selecting the wrong analog can lead to false-negative in vivo results.
- [1] Horuk, R., Liang, M., Rosser, M., Wei, G.P., Ng, H.P., Onuffer, J.J., McCarrick, M.A., Dunning, L. (2003). Antagonists for Human and Mouse Structure Function Differences in Nonpeptide CCR1 Antagonists for Human and Mouse CCR1. Journal of Immunology, 170(4), 1910. DOI: 10.4049/jimmunol.170.4.1910 View Source
